N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a furan-2-carbonyl group at the 1-position and a cyclopropanecarboxamide moiety at the 7-position. Safety guidelines emphasize precautions against heat and ignition sources, indicating stability concerns under specific conditions .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(13-5-6-13)19-14-8-7-12-3-1-9-20(15(12)11-14)18(22)16-4-2-10-23-16/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDBHVTPGTVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to furoylation to introduce the furan ring. Finally, the cyclopropanecarboxamide group is attached through an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.
Reduction: The tetrahydroquinoline moiety can be reduced to a fully saturated quinoline derivative using hydrogenation.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the cyclopropanecarboxamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: It is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and tetrahydroquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Cyclopropane Carboxamide Derivatives
The compound N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shares the cyclopropanecarboxamide group with the target compound but differs in substitution patterns. Key distinctions include:
- Substituents: The target compound incorporates a tetrahydroquinoline-furan system, while the analogue in has a phenyl group and 3-methoxyphenoxy substituent.
- Yield : The analogue’s synthesis achieved a 51% yield via column chromatography, suggesting that the target compound’s synthesis might face comparable efficiency challenges .
Tetrahydroquinoline/Isoquinoline-Based Compounds
The acyl CoA monoacylglycerol acyltransferase 2 inhibitor () features a tetrahydroisoquinoline scaffold with a sulfonamide and trifluoroacetyl group. Comparisons include:
- Core Structure: Tetrahydroquinoline (target) vs. tetrahydroisoquinoline (analogue). The position of the nitrogen atom in the bicyclic system may influence binding interactions or metabolic stability.
- Functional Groups : The target’s furan-2-carbonyl group contrasts with the analogue’s sulfonamide and trifluoroacetyl moieties, which enhance polarity and electron-withdrawing effects.
- Scalability : The analogue’s synthesis was scaled to 100 g, demonstrating industrial feasibility. The target compound’s scalability remains unaddressed in the evidence but could benefit from similar large-scale protocols .
Fluorinated Bioactive Analogues
N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide () incorporates fluorinated and chlorinated groups, which are absent in the target compound. Key contrasts:
- Halogenation : Fluorine and chlorine in the analogue improve metabolic stability and binding affinity, whereas the target compound’s furan and cyclopropane groups may prioritize synthetic accessibility over bioavailability.
- Physical State : The analogue is a crystalline solid (mp 177–120°C), whereas the target’s physical state is unspecified. Solid-state properties influence formulation and storage, as hinted by the target’s safety guidelines .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in an organized manner.
Structural Characteristics
The compound is characterized by several key structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Tetrahydroquinoline Moiety : A bicyclic structure that contributes to the compound's pharmacological properties.
- Cyclopropanecarboxamide Group : A three-membered ring that enhances its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, tetrahydroquinoline derivatives have been shown to inhibit tumor growth in various cancer cell lines. The presence of the furan carbonyl group is believed to enhance cytotoxic effects by interacting with cellular targets involved in cancer progression.
Anti-inflammatory Effects
Studies have demonstrated that related compounds possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also exhibit similar effects, potentially making it a candidate for treating inflammatory diseases.
Neuroprotective Activity
Tetrahydroquinoline derivatives are known for their neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis. This activity is crucial in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Utilizing methods like the Paal-Knorr synthesis.
- Synthesis of Tetrahydroquinoline : Achieved through cycloaddition reactions.
- Coupling Reaction : Final coupling of the furan and tetrahydroquinoline with the cyclopropanecarboxamide moiety.
Case Studies
Several studies have explored the biological activities of related compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Zhao et al. (2022) | 2-(Furan-2-carbonyl)hydrazono derivatives | Anti-inflammatory | Significant reduction in cytokine levels in vitro. |
| Igidov et al. (2022) | Tetrahydroquinoline derivatives | Antinociceptive | Demonstrated pain relief in animal models comparable to standard analgesics. |
| Denisova et al. (2020) | Substituted furanones | Cytotoxicity against cancer cells | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
